Chlorhydrate de 4-aminobenzoate de méthyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 4-aminobenzoate derivatives involves chemical reactions that lead to the formation of structurally complex and functionally diverse compounds. For example, the synthesis of methyl 4-isonicotinamidobenzoate monohydrate is achieved through the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride, showcasing the versatility of methyl 4-aminobenzoate as a precursor for more complex compounds (Yang Zhang & Xiaoqiu Zhao, 2010). Additionally, a visual organic chemistry reaction involving the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification further demonstrates the compound's ability to undergo chemical transformations in educational settings (Caleb M Kam et al., 2020).

Molecular Structure Analysis

The molecular structure of methyl 4-aminobenzoate derivatives reveals insights into their physical and chemical behavior. The crystal structure of methyl 4-hydroxybenzoate, a related compound, shows that molecules condense to a 3D framework via extensive intermolecular hydrogen bonding, illustrating the importance of molecular interactions in determining the compound's structural properties (Abeer A. Sharfalddin et al., 2020).

Chemical Reactions and Properties

Methyl 4-aminobenzoate hydrochloride undergoes various chemical reactions, leading to a range of products with different properties. The compound's ability to form hydrogen-bonded chains and sheets demonstrates its reactivity and potential for forming diverse molecular architectures (J. Portilla et al., 2007).

Physical Properties Analysis

The physical properties of methyl 4-aminobenzoate derivatives, such as melting points and solubility, are influenced by their molecular structures. Polymorphism in methyl paraben, a derivative of methyl 4-aminobenzoate, highlights the impact of molecular packing on physical properties, with different polymorphic forms displaying varying melting points and stability (T. Gelbrich et al., 2013).

Chemical Properties Analysis

The chemical properties of methyl 4-aminobenzoate hydrochloride, such as reactivity towards different reagents, are key to understanding its utility in synthesis and other chemical processes. The chlorination of 4-aminobenzoic acid and its methyl ester reveals the compound's susceptibility to halogenation, a reaction that significantly alters its chemical behavior (C. Stelt & W. Nauta, 2010).

Applications De Recherche Scientifique

Agents antimicrobiens et cytotoxiques

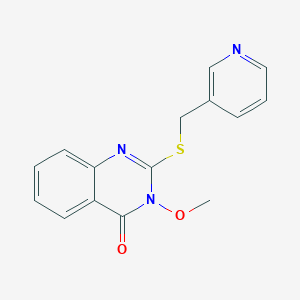

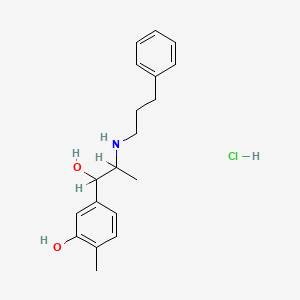

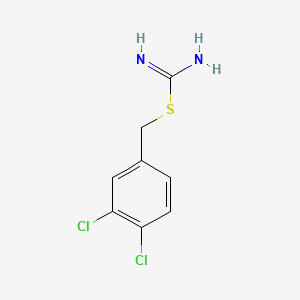

Chlorhydrate de 4-aminobenzoate de méthyle: les dérivés ont été étudiés pour leur potentiel en tant qu'agents antimicrobiens et cytotoxiques. Ces composés ont montré une activité contre diverses souches bactériennes, notamment Staphylococcus aureus résistant à la méthicilline (SARM), et ont présenté des propriétés antifongiques. Certains dérivés ont également démontré une cytotoxicité contre les lignées cellulaires cancéreuses, ce qui en fait des candidats pour des recherches plus poussées en thérapie anticancéreuse {svg_1}.

Recherche pharmacologique

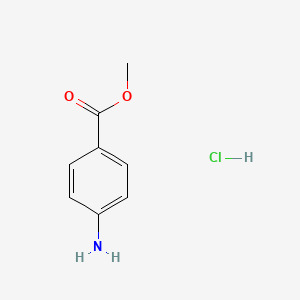

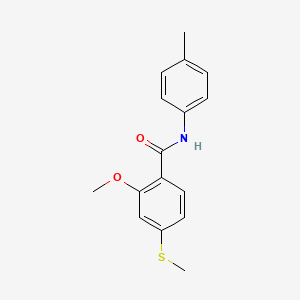

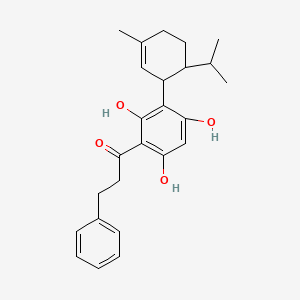

En pharmacologie, le This compound est utilisé comme un bloc de construction pour la synthèse de nouveaux composés ayant des applications thérapeutiques potentielles. Ses dérivés ont été explorés pour leurs propriétés anticancéreuses, anti-Alzheimer, antibactériennes, antivirales, antioxydantes et anti-inflammatoires {svg_2}.

Recherche médicale

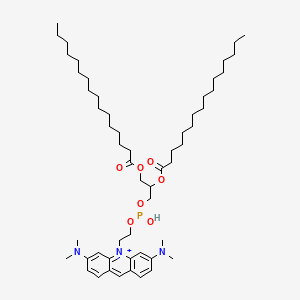

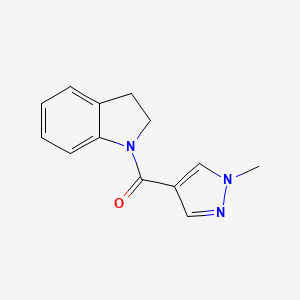

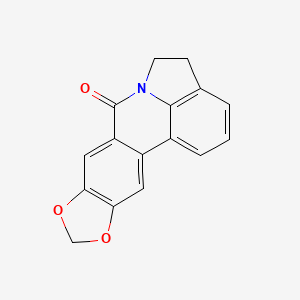

Le rôle du composé dans la recherche médicale s'étend au développement de nouveaux médicaments. Il sert de précurseur pour la création de molécules qui peuvent être utilisées dans des essais cliniques pour évaluer la sécurité et l'efficacité. La polyvalence du This compound permet la synthèse d'une large gamme de molécules ayant des effets médicamenteux {svg_3}.

Applications en biochimie

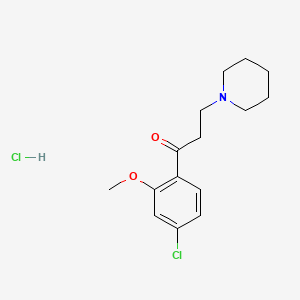

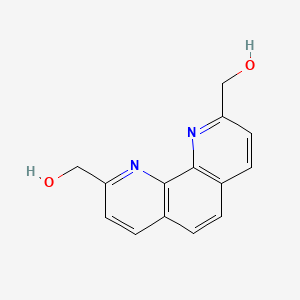

En biochimie, le This compound est impliqué dans l'étude des voies de biosynthèse du folate. Il s'agit d'un nutriment essentiel pour de nombreux agents pathogènes mais dispensable pour les humains. Comprendre son rôle peut conduire au développement de traitements ciblés contre les bactéries pathogènes {svg_4}.

Synthèse en chimie organique

This compound: est utilisé en synthèse organique, en particulier dans la synthèse d'alcaloïdes guanidiniques par le biais de réactions de couplage hétéro Diels-Alder. Il agit comme un intermédiaire de teinture et est impliqué dans diverses transformations chimiques qui sont fondamentales pour la recherche en chimie organique {svg_5}.

Applications industrielles

Sur le plan industriel, le This compound est utilisé dans les processus d'oxydation catalytique. Il est également un ingrédient clé dans la synthèse de produits commerciaux tels que les crèmes solaires, où il sert de précurseur de filtre UV. Ses dérivés sont cruciaux dans la formulation de produits de soins de la peau pour protéger contre les rayons ultraviolets nocifs {svg_6}.

Mécanisme D'action

Target of Action

Methyl 4-aminobenzoate hydrochloride, also known as 4-Aminobenzoic acid methyl ester hydrochloride , is a derivative of 4-aminobenzoic acid (PABA) . PABA is an essential nutrient for many human pathogens but is dispensable for humans . The primary targets of this compound are the enzymes involved in the folate pathway of these pathogens .

Mode of Action

The compound interacts with its targets by mimicking the structure of PABA . This allows it to inhibit the normal function of the enzymes in the folate pathway . The modification of the amino group can result in altered vitamin function in susceptible strains .

Biochemical Pathways

The affected pathway is the folate pathway, which is crucial for the biosynthesis of purines and thymidylate . By inhibiting this pathway, the compound disrupts these biosynthetic processes, leading to the death of the pathogen .

Result of Action

The result of the compound’s action is the inhibition of growth in susceptible pathogens . This includes antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA), moderate antimycobacterial activity, and potent broad-spectrum antifungal properties . Some of the derivatives also exhibit notable cytotoxicity for cancer HepG2 cell line .

Action Environment

The action of Methyl 4-aminobenzoate hydrochloride can be influenced by various environmental factors. Additionally, it should be handled with adequate ventilation and personal protective equipment to avoid dust formation .

Safety and Hazards

Methyl 4-aminobenzoate hydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Propriétés

IUPAC Name |

methyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLFQRYMOHDCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

619-45-4 (Parent) | |

| Record name | Methyl 4-aminobenzoate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9069841 | |

| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63450-84-0 | |

| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63450-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-aminobenzoate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-aminobenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(1S)-1-carboxy-5-[hydroxy(3-phenylprop-2-enoyl)amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy(3-phenylprop-2-enoyl)amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1197682.png)

![4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester](/img/structure/B1197700.png)

![6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1197702.png)